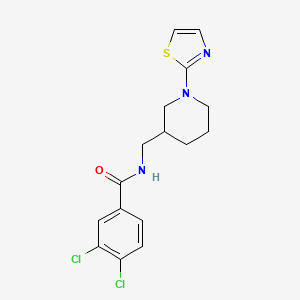

3,4-dichloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-dichloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with dichloro groups at the 3 and 4 positions, and a thiazolyl-piperidinylmethyl group at the nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Piperidine Derivative Synthesis: The piperidine ring can be formed via the hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.

Coupling Reactions: The thiazole and piperidine derivatives are then coupled using a suitable linker, often through nucleophilic substitution or condensation reactions.

Final Coupling with Benzamide: The final step involves coupling the thiazolyl-piperidinylmethyl group with 3,4-dichlorobenzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Step 1: Thiazole Ring Formation

The thiazole moiety is typically generated via cyclization reactions. For example, the reaction of 2-aminothiazole with aldehydes or ketones under acidic conditions can form substituted thiazoles. This step establishes the core heterocyclic structure critical for biological activity.

Step 3: Coupling Thiazole and Piperidine Moieties

The thiazole and piperidine rings are connected via alkylation or reductive amination. For instance, reacting thiazole derivatives with piperidine intermediates in the presence of alkylating agents (e.g., chloroacetyl chloride) or reducing agents (e.g., NaBH₃CN) forms the linked structure .

Step 4: Amide Bond Formation

The benzamide group is introduced through amide coupling. This involves reacting the piperidine-thiazole intermediate with 3,4-dichlorobenzoic acid using coupling reagents like EDC or DCC in the presence of bases such as triethylamine.

Thiazole Formation via Knoevenagel Condensation

A common approach for constructing thiazole derivatives is the Knoevenagel condensation between 1,3-thiazolidine-2,4-diones and aromatic aldehydes. This reaction forms substituted thiazoles with high regioselectivity .

Reaction Conditions :

-

Solvent: Ethanol

-

Catalyst: Piperidine

-

Temperature: 60–80°C

Amide Bond Formation

The amide bond is typically formed using carbodiimide coupling reagents (e.g., EDC) to activate the carboxylic acid group. This method ensures high yield and selectivity.

Reaction Conditions :

-

Solvent: Dichloromethane or DMF

-

Base: Triethylamine

-

Catalyst: DMAP (optional)

Reaction Optimization and Challenges

| Parameter | Optimal Conditions | Challenges |

|---|---|---|

| Solvent | DCM or DMF | Solubility issues with polar intermediates |

| Temperature | 25–50°C | Excessive heat may degrade sensitive groups |

| Catalyst | EDC or DCC | Cost and stability of coupling reagents |

| Reaction Time | 2–12 hours | Risk of side reactions (e.g., hydrolysis) |

Characterization Techniques

-

NMR Spectroscopy :

-

¹H NMR: Confirms amide proton signals (~8–9 ppm) and aromatic protons (7–8 ppm).

-

¹³C NMR: Identifies carbonyl carbons (~165–175 ppm) and heteroatom-bound carbons.

-

-

Mass Spectrometry :

-

HPLC :

科学研究应用

Anticancer Activity

Research has indicated that compounds containing thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that thiazole-based compounds can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The structural features of 3,4-dichloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide suggest potential interactions with key proteins involved in cancer cell signaling pathways .

Antimicrobial Properties

Thiazole derivatives have been extensively studied for their antimicrobial activities against a range of pathogens. In vitro studies have demonstrated that similar compounds can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger . The presence of the thiazole moiety in this compound may enhance its antimicrobial efficacy.

Kinase Inhibition

The compound has been identified as a potential inhibitor of specific kinases involved in cellular signaling pathways. Kinases play crucial roles in regulating various cellular processes, including growth and metabolism. Inhibition of these enzymes by this compound could lead to therapeutic effects in diseases characterized by aberrant kinase activity, such as cancer and inflammatory disorders.

Synthesis Methodologies

The synthesis of this compound typically involves multiple steps:

- Formation of the Thiazole Ring : This is achieved through the reaction of appropriate thioketones with amines or other nucleophiles.

- Piperidine Derivative Synthesis : Piperidine can be modified to introduce the desired substituents.

- Coupling Reaction : The final step involves coupling the thiazole derivative with the piperidine component to form the target compound.

Case Studies and Research Findings

Several studies have evaluated the biological activities of compounds similar to this compound:

作用机制

The mechanism of action of 3,4-dichloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s solubility and bioavailability.

相似化合物的比较

Similar Compounds

3,4-dichloro-N-(piperidin-3-ylmethyl)benzamide: Lacks the thiazole ring, which may reduce its biological activity.

3,4-dichloro-N-((1-(thiazol-2-yl)ethyl)methyl)benzamide: Has an ethyl linker instead of a piperidine ring, which may affect its solubility and bioavailability.

Uniqueness

The presence of both the thiazole and piperidine rings in 3,4-dichloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide makes it unique, as it combines the beneficial properties of both moieties. The thiazole ring can enhance biological activity through specific interactions with targets, while the piperidine ring can improve pharmacokinetic properties.

生物活性

3,4-Dichloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide is a synthetic compound that has garnered attention for its potential biological applications, particularly in oncology and neuropharmacology. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorobenzamide core linked to a thiazole-piperidine moiety. Its structure is pivotal in determining its biological activity.

Research indicates that the compound may exert its effects through multiple pathways:

- Inhibition of Kinases : It has been observed to inhibit specific kinases involved in cancer progression, which is crucial for its anticancer properties .

- Antioxidant Activity : The presence of the thiazole ring is associated with antioxidant properties, which can contribute to cellular protection mechanisms .

Anticancer Properties

Several studies have highlighted the compound's efficacy against various cancer cell lines:

- Cell Viability Assays : In vitro studies using CCK-8 and 3D cell viability assays demonstrated significant antiproliferative effects against breast cancer cells (e.g., MCF-7) and lung cancer cells (A549) .

- IC50 Values : The compound exhibited IC50 values comparable to established chemotherapeutics, indicating strong potential as an anticancer agent .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders:

- Anticonvulsant Activity : Preliminary studies indicate that thiazole derivatives can exhibit anticonvulsant properties, which may extend to this compound .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the benzamide and thiazole components significantly influence biological activity:

- Chlorine Substituents : The presence of chlorine atoms on the benzene ring enhances binding affinity to target proteins .

- Thiazole Variants : Alterations in the thiazole structure can either enhance or diminish activity against specific cancer cell lines .

Case Studies

- Breast Cancer Study : A study involving a series of thiazole-benzamide derivatives showed that modifications led to enhanced antiproliferative activity against MCF-7 cells. The most potent derivative had an IC50 of 8 µM, significantly lower than controls .

- Kinase Inhibition Study : In a kinase assay, compounds similar to this compound demonstrated selective inhibition of EGFR and HER2 kinases, crucial for targeted cancer therapies .

属性

IUPAC Name |

3,4-dichloro-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2N3OS/c17-13-4-3-12(8-14(13)18)15(22)20-9-11-2-1-6-21(10-11)16-19-5-7-23-16/h3-5,7-8,11H,1-2,6,9-10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOZUCVYVHGEPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。